molecular formula C15H14BrNO B2595579 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine CAS No. 55955-91-4

3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine

Cat. No.: B2595579
CAS No.: 55955-91-4
M. Wt: 304.187
InChI Key: FURVLZKWBDTECA-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a dihydrobenzo[e][1,3]oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with benzyl bromide in the presence of a base to form the intermediate benzylated aminophenol. This intermediate is then subjected to cyclization with formaldehyde under acidic conditions to yield the desired oxazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. Molecular docking studies have shown that it has good binding affinities towards targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine is unique due to the presence of both the benzyl group and the bromine atom. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-benzyl-6-bromo-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-6-7-15-13(8-14)10-17(11-18-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURVLZKWBDTECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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